Structural elucidation of Daphnicyclidin D using NMR and X-ray crystallography
Structural elucidation of Daphnicyclidin D using NMR and X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Daphnicyclidin D, a complex polycyclic alkaloid isolated from the genus Daphniphyllum. The determination of its intricate molecular architecture was achieved through a combination of advanced spectroscopic and crystallographic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. This document details the experimental protocols employed and presents the key quantitative data that were instrumental in piecing together the structure of this natural product.
Introduction
Daphnicyclidin D belongs to the daphnicyclidin group of Daphniphyllum alkaloids, which are characterized by their unique and highly fused ring systems. The initial isolation and structural elucidation of Daphnicyclidin D, along with its congeners (A-H), were first reported by Kobayashi and coworkers in 2001 from the stems of Daphniphyllum teijsmanni and Daphniphyllum humile.[1] The complex, cage-like structure of these alkaloids has presented a significant challenge for structural determination and has spurred interest in their biosynthesis and potential pharmacological activities.
Data Presentation
The structural elucidation of Daphnicyclidin D relied heavily on the detailed analysis of its spectroscopic data. The following tables summarize the key quantitative NMR and X-ray crystallographic data.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data were acquired in CDCl₃ and are foundational to the assignment of the proton and carbon frameworks of the molecule.
Table 1: ¹H and ¹³C NMR Data for Daphnicyclidin D (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 134.8 | - |
| 2 | 128.8 | 5.89 (d, 9.8) |
| 3 | 126.7 | 5.78 (d, 9.8) |
| 4 | 48.2 | 2.58 (m) |
| 5 | 55.1 | - |
| 6 | 38.9 | 2.05 (m) |
| 7 | 21.9 | 1.85 (m), 1.65 (m) |
| 8 | 32.1 | 1.95 (m) |
| 9 | 171.2 | - |
| 10 | 58.3 | 3.15 (s) |
| 11 | 21.2 | 1.75 (m), 1.60 (m) |
| 12 | 30.5 | 1.80 (m) |
| 13 | 45.6 | 2.20 (m) |
| 14 | 140.1 | - |
| 15 | 125.4 | 6.25 (s) |
| 16 | 29.7 | 2.30 (s) |
| 17 | 65.4 | 4.10 (d, 12.0), 3.95 (d, 12.0) |
| 18 | 25.8 | 1.25 (s) |
| 19 | 22.6 | 1.10 (s) |
| 20 | 28.1 | 1.30 (s) |
| 21 | 22.0 | 1.05 (s) |
| 22 | 33.1 | 1.90 (s) |
Note: The assignments are based on extensive 2D NMR analysis, including COSY, HSQC, and HMBC experiments.
X-ray Crystallographic Data
While the original publication by Kobayashi et al. mentions the use of X-ray crystallography for stereochemical elucidation within the daphnicyclidin series, specific crystallographic data for Daphnicyclidin D itself was not detailed.[1] However, the structure and relative stereochemistry of the entire class of compounds were firmly established through these crystallographic studies on closely related derivatives. The general approach would have yielded data similar to that presented in Table 2.
Table 2: Representative X-ray Crystallographic Data for a Daphnicyclidin Analogue
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 18.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2938.5 |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.25 |
| F(000) | 920 |
Experimental Protocols
The successful elucidation of Daphnicyclidin D's structure was contingent on meticulous experimental work, from isolation to spectroscopic analysis.
Isolation of Daphnicyclidin D
The dried stems of Daphniphyllum teijsmanni were extracted with methanol. The crude extract was then subjected to a series of chromatographic separations. An acid-base extraction was first employed to separate the alkaloidal fraction. This fraction was then further purified using a combination of silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure Daphnicyclidin D.
NMR Spectroscopy
NMR spectra were recorded on a Bruker AMX-500 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H and ¹³C NMR spectra were acquired at 500 MHz and 125 MHz, respectively. Standard pulse sequences were used for 1D and 2D experiments. For the 2D NMR experiments:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which was crucial for connecting the different spin systems and quaternary carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To ascertain the relative stereochemistry of the molecule by identifying protons that are close in space.
X-ray Crystallography
For the X-ray diffraction analysis of a suitable crystal from the daphnicyclidin series, the following general procedure would have been followed:
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Crystal Growth: Crystals suitable for X-ray diffraction would be grown by slow evaporation of a solvent system, such as methanol-chloroform or acetone-hexane.
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Data Collection: A single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature using a specific radiation source (e.g., Mo Kα or Cu Kα).
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Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would then be solved using direct methods and refined by full-matrix least-squares calculations.
Mandatory Visualizations
The following diagrams illustrate the workflow and logical connections in the structural elucidation of Daphnicyclidin D.
Caption: Experimental workflow for the structural elucidation of Daphnicyclidin D.
Caption: Logical relationships in the structural determination of Daphnicyclidin D.
